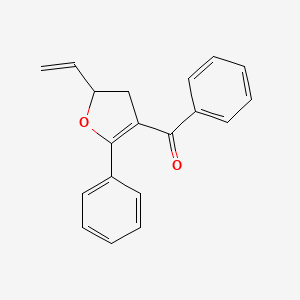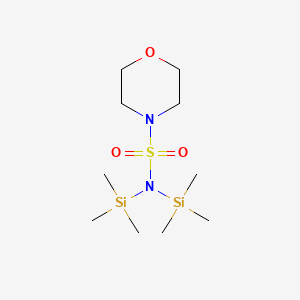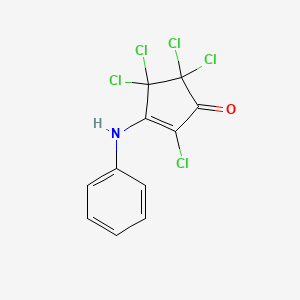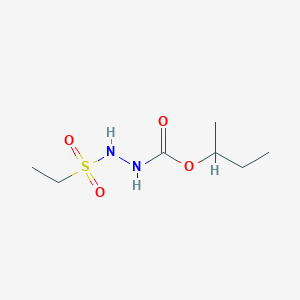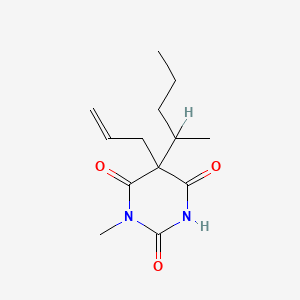![molecular formula C15H16ClN3O2 B14604882 N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea CAS No. 58804-05-0](/img/structure/B14604882.png)
N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a chloropyridinyl group attached to a phenyl ring through a methoxy linkage, and a dimethylurea moiety, making it a unique structure with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea typically involves the reaction of 6-chloropyridin-2-ylmethanol with 4-isocyanato-N,N-dimethylbenzamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The mixture is stirred at a temperature range of 283–288 K for about 2 hours, followed by washing with hydrochloric acid solution and sodium hydrogen carbonate solution. The final product is obtained by recrystallization from dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. It is known to bind and activate ryanodine receptors, leading to the release of intracellular calcium stores. This results in muscle paralysis and, ultimately, the death of target organisms, making it effective as an insecticide .
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: A similar compound with a pyrazole ring instead of the dimethylurea moiety.
Cyantraniliprole: Another related compound with similar insecticidal properties.
Uniqueness
N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a chloropyridinyl group and a dimethylurea moiety differentiates it from other similar compounds, providing unique reactivity and applications.
Properties
CAS No. |
58804-05-0 |
|---|---|
Molecular Formula |
C15H16ClN3O2 |
Molecular Weight |
305.76 g/mol |
IUPAC Name |
3-[4-[(6-chloropyridin-2-yl)methoxy]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C15H16ClN3O2/c1-19(2)15(20)18-11-6-8-13(9-7-11)21-10-12-4-3-5-14(16)17-12/h3-9H,10H2,1-2H3,(H,18,20) |
InChI Key |
OCHUZLSMUYIVST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OCC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


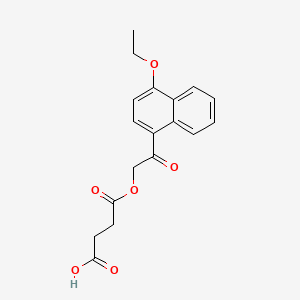
![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)
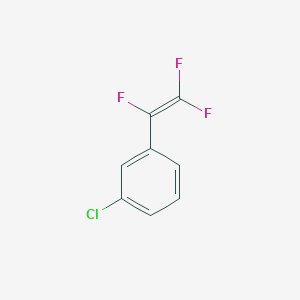

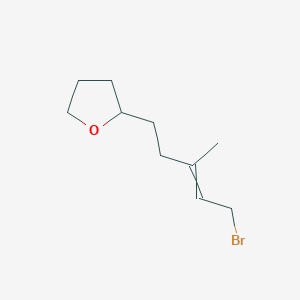
![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)
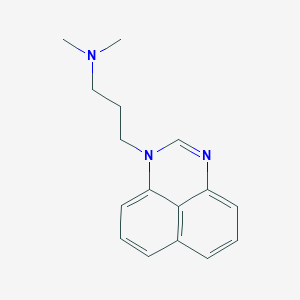

![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
